

discovery and history of 4-Methyl-3-(3-nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Methyl-3-(3-nitrobenzoyl)pyridine
Cat. No.:	B1319671

[Get Quote](#)

4-Methyl-3-(3-nitrobenzoyl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Methyl-3-(3-nitrobenzoyl)pyridine is a substituted pyridine derivative containing a nitrobenzoyl group. Its chemical structure suggests potential applications as a building block in medicinal chemistry and materials science. This technical guide provides a summary of the available information on this compound, focusing on its chemical properties and presumed synthetic pathway.

Chemical and Physical Properties

A summary of the key quantitative data for **4-Methyl-3-(3-nitrobenzoyl)pyridine** is presented in Table 1. This information is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of **4-Methyl-3-(3-nitrobenzoyl)pyridine**

Property	Value	Source
CAS Number	1187168-01-9	[1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	242.23 g/mol	[1]
Alternate Name	(4-Methylpyridin-3-yl)(3-nitrophenyl)methanone	

Synthesis

While a specific, detailed experimental protocol for the discovery and synthesis of **4-Methyl-3-(3-nitrobenzoyl)pyridine** has not been identified in publicly available scientific literature or patents, its structure strongly suggests a synthesis route via a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between aromatic rings and acyl groups.

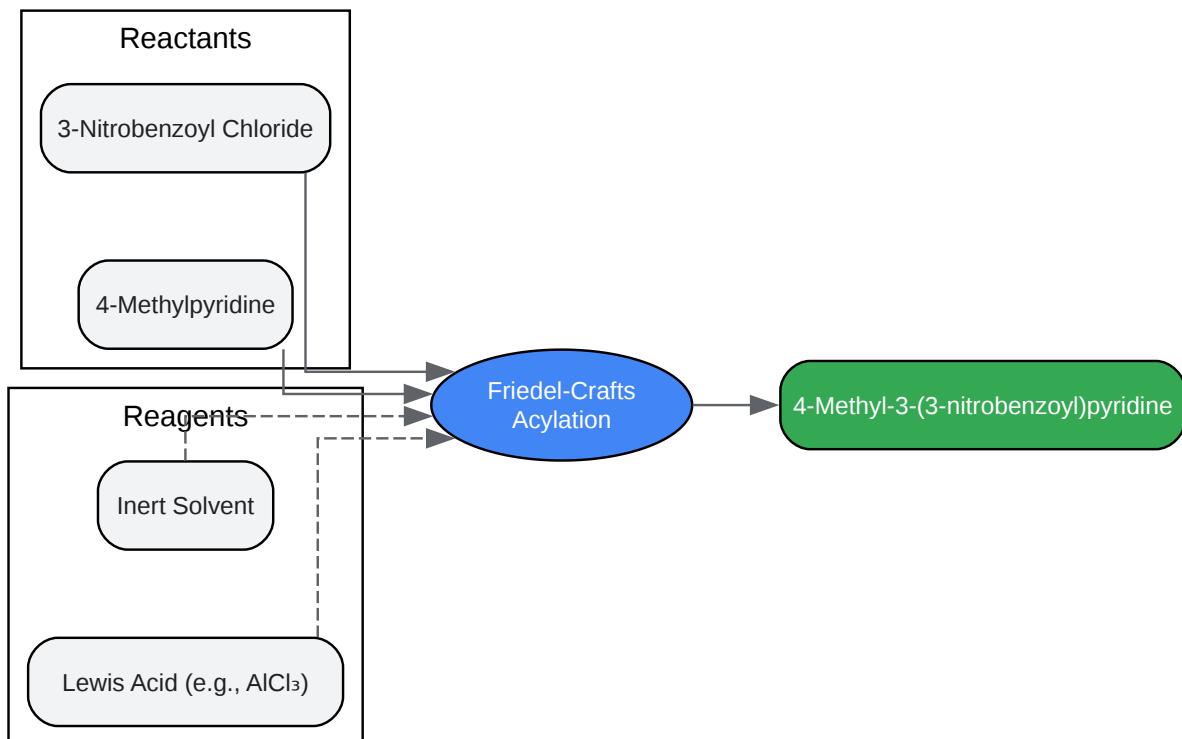
Postulated Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established chemical principles for the synthesis of benzoylpyridines.

Objective: To synthesize **4-Methyl-3-(3-nitrobenzoyl)pyridine** from 4-methylpyridine and 3-nitrobenzoyl chloride.

Materials:

- 4-Methylpyridine
- 3-Nitrobenzoyl chloride
- Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
- Anhydrous inert solvent (e.g., dichloromethane, dichloroethane, or nitrobenzene)
- Hydrochloric acid (HCl), aqueous solution


- Sodium hydroxide (NaOH), aqueous solution
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and the inert solvent under a nitrogen atmosphere. The mixture is cooled in an ice-water bath.
- Formation of Acylium Ion: 3-Nitrobenzoyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of aluminum chloride. The reaction mixture is stirred at a low temperature to facilitate the formation of the acylium ion intermediate.
- Acylation: 4-Methylpyridine, dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Workup: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The aqueous layer is then basified with a sodium hydroxide solution to a neutral or slightly basic pH.
- Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Relationship of Synthesis

The following diagram illustrates the logical flow of the postulated synthetic pathway for **4-Methyl-3-(3-nitrobenzoyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: Postulated synthesis of **4-Methyl-3-(3-nitrobenzoyl)pyridine**.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information in scientific literature or patent databases detailing any investigated signaling pathways or specific biological activities for **4-Methyl-3-(3-nitrobenzoyl)pyridine**. Its potential as a scaffold in drug discovery remains to be explored and published.

Disclaimer: The experimental protocol provided is a generalized representation and has not been specifically validated for **4-Methyl-3-(3-nitrobenzoyl)pyridine**. Researchers should

consult relevant literature for detailed procedures on Friedel-Crafts acylations of pyridines and conduct appropriate safety assessments before attempting any chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 4-Methyl-3-(3-nitrobenzoyl)pyridine fluorochem.cnreagent.com
- 4. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [discovery and history of 4-Methyl-3-(3-nitrobenzoyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319671#discovery-and-history-of-4-methyl-3-3-nitrobenzoyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com